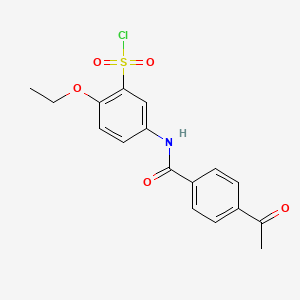

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, CDCl₃):

- δ 8.10–7.20 ppm : Multiplet signals corresponding to aromatic protons on the benzene rings.

- δ 4.30 ppm : Triplet (J = 6.0 Hz) for the ethoxy group’s -OCH₂CH₃.

- δ 3.20–2.80 ppm : Quartet and triplet for N-CH₂ and S-CH₂ groups.

- δ 2.40 ppm : Singlet for the acetyl methyl group (-COCH₃).

¹³C NMR (150 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 1360–1160 : Asymmetric and symmetric S=O stretches (sulfonyl chloride).

- 1680 : C=O stretch (amide and acetyl groups).

- 1240 : C-O-C stretch (ethoxy group).

- 3100–3000 : Aromatic C-H stretches.

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| Sulfonyl chloride | 1360, 1160 |

| Amide/Acetyl carbonyl | 1680 |

| Ethoxy C-O-C | 1240 |

Mass Spectrometry (MS)

- m/z 381.83 : Molecular ion peak ([M]⁺).

- m/z 345.78 : Loss of HCl ([M-Cl]⁺).

- m/z 105.07 : Acetyl fragment ([CH₃CO]⁺).

Properties

IUPAC Name |

5-[(4-acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-3-24-15-9-8-14(10-16(15)25(18,22)23)19-17(21)13-6-4-12(5-7-13)11(2)20/h4-10H,3H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXOPBXMLRWOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373318 | |

| Record name | 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-04-6 | |

| Record name | 5-[(4-Acetylbenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride typically involves:

- Introduction of the sulfonyl chloride group onto the benzene ring.

- Formation of the benzamido linkage via amide bond formation with an acetyl-substituted aniline derivative.

- Control of reaction conditions to maintain the integrity of electron-withdrawing groups such as acetyl and ethoxy substituents.

Preparation of Substituted Benzene Sulfonyl Chlorides

A key step in the synthesis is the preparation of the benzene sulfonyl chloride intermediate. According to patent CN103739525A, the sulfonyl chloride group can be introduced via reaction with sulfuryl chloride (SO2Cl2) under controlled conditions:

- The reaction is typically conducted under ice bath temperatures (0–5 °C) to control the rate and avoid side reactions.

- The process involves formation of diazonium salts from substituted anilines, which then react with sulfuryl chloride to yield the sulfonyl chloride.

- A catalytic amount of copper chloride (cupric or cuprous chloride) is used to promote the reaction, with an optimal molar ratio of substituted aniline to catalyst between 1:0.05 and 1:0.2.

- The reaction is performed by slow addition (dropwise) of sulfuryl chloride to the diazonium salt solution to minimize gas evolution and improve yield.

- Electron-withdrawing groups on the aromatic ring, such as acetyl, enhance the stability of intermediates, facilitating the sulfonylation step.

Table 1: Reaction Conditions for Sulfonyl Chloride Formation

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 0–5 °C | Controlled via ice bath |

| Catalyst | Cupric or Cuprous chloride | Molar ratio aniline:catalyst = 1:0.05–0.2 |

| Sulfuryl chloride addition | Dropwise | To control reaction rate and gas evolution |

| Reaction time | 20–60 minutes | Depending on substituent and temperature |

| Atmosphere | Inert or air | Air allowed but may increase SO2 discharge |

This method improves product yield and reduces environmental pollution compared to traditional sulfonyl chloride syntheses, which often suffer from low sulfur dioxide utilization and high waste gas emissions.

Amide Bond Formation with 4-Acetylaniline

The acetylbenzamido moiety is introduced by coupling 4-acetylaniline with the sulfonyl chloride intermediate. This step generally involves:

- Reacting the sulfonyl chloride with 4-acetylaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released HCl.

- Conducting the reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Maintaining low temperatures to prevent decomposition or side reactions, especially due to the sensitivity of the acetyl group.

- Purification by recrystallization or chromatography to isolate the pure 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Industrial and Laboratory Considerations

- The use of n-butyllithium for electrophilic substitution to introduce the sulfonyl group is reported but less favored industrially due to high cost, low yield (~58%), and the need for low-temperature (-78 °C) conditions.

- The copper chloride-catalyzed diazonium salt method is more suitable for scale-up due to milder conditions and better environmental profile.

- The reaction should be carried out under moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.

- Handling precautions include working under inert atmosphere and protecting from moisture, as sulfonyl chlorides react violently with water.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfonyl chloride formation | Sulfuryl chloride, substituted aniline, CuCl2, 0–5 °C, dropwise addition | High yield, environmentally friendlier | Requires careful temperature control |

| Amide coupling | 4-Acetylaniline, base (pyridine/TEA), aprotic solvent, low temperature | Selective amide bond formation | Sensitive to moisture and heat |

| Alternative (n-BuLi method) | n-Butyllithium, low temperature (-78 °C) | Effective for electron-withdrawing groups | High cost, complex, low yield |

Research Findings and Optimization

- Studies indicate that electron-withdrawing substituents such as acetyl groups stabilize reaction intermediates, improving sulfonyl chloride formation efficiency.

- The catalyst amount is critical; too little reduces catalytic effect, too much introduces impurities.

- Slow addition of sulfuryl chloride minimizes SO2 gas release and improves safety and environmental compliance.

- Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Derivatives: Formed from reactions with alcohols.

Sulfonothioate Derivatives: Formed from reactions with thiols.

Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. These reactions are often used to modify biomolecules, thereby altering their properties and functions.

Comparison with Similar Compounds

Structural and Electronic Properties

Reactivity in Nucleophilic Substitution

Sulfonyl chlorides typically undergo nucleophilic substitution (e.g., with amines or alcohols). Substituent effects influence reaction rates:

- Cyano analog: The strong electron-withdrawing nitrile group accelerates substitution by stabilizing the transition state through enhanced electrophilicity at the sulfur center .

- Chloro analog: Less electrophilic than the cyano derivative but more reactive than acetyl due to moderate electron withdrawal .

- Acetyl analog : Expected to exhibit intermediate reactivity, as the ketone group withdraws electrons less effectively than nitrile but more than chlorine.

Research Findings and Challenges

- Synthesis : Analogous compounds are synthesized via condensation of guanidine derivatives with substituted benzoic acids under reflux conditions (e.g., acetic acid or dioxane) . The acetyl variant may require optimized conditions due to steric hindrance from the ketone group.

- Commercial Availability: The cyano analog (CAS 680618-02-4) has been discontinued commercially, suggesting challenges in stability or scalability .

- Stability Issues: All sulfonyl chlorides are moisture-sensitive, but the cyano analog’s strong electron withdrawal may mitigate hydrolysis compared to the acetyl and chloro derivatives .

Biological Activity

5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a compound with the molecular formula and a molecular weight of approximately 381.83 g/mol. It is categorized as an aromatic sulfonyl chloride, which is significant in various biological and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride primarily involves its role as a sulfonamide derivative. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar properties, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that sulfonyl chlorides can possess antimicrobial properties. A study demonstrated that derivatives of sulfonamides exhibited significant inhibition against various bacterial strains, suggesting that 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride may have similar efficacy in antimicrobial applications .

- Enzyme Inhibition : Another study focused on the enzyme inhibition potential of sulfonamide derivatives, revealing that such compounds could effectively inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway in bacteria. This suggests that 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride could be explored for its potential as an antibacterial agent .

- Anticancer Properties : Some sulfonamide derivatives have shown promise in cancer research, particularly as inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis. Preliminary studies suggest that modifications to the sulfonamide structure can enhance selectivity and potency against cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide Structure | Antimicrobial activity through folate synthesis inhibition |

| Sulfamethoxazole | Sulfamethoxazole Structure | Broad-spectrum antibacterial activity |

| 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride | 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride Structure | Potential antimicrobial and anticancer activity |

Q & A

Q. What synthetic routes are recommended for synthesizing 5-(4-Acetylbenzamido)-2-ethoxybenzene-1-sulfonyl chloride?

A two-step approach is commonly employed:

- Step 1 : Acetylation of the benzamide precursor using 2-acetylbenzoic acid (or derivatives) under reflux in glacial acetic acid or 1,4-dioxane .

- Step 2 : Sulfonation via chlorosulfonic acid or thionyl chloride to introduce the sulfonyl chloride group. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid over-sulfonation . Characterization involves melting point analysis, IR (to confirm acetyl and sulfonyl groups), and H/C NMR for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. The compound’s sulfonyl chloride group is hygroscopic and prone to hydrolysis .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for confirming its structure and purity?

- Purity : HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Structure :

- H NMR (DMSO-d6): Peaks at δ 8.2–8.4 ppm (sulfonyl chloride), δ 2.6 ppm (acetyl group).

- IR: Strong bands at 1750 cm (C=O stretch) and 1370 cm (S=O asymmetric stretch).

- Elemental analysis for C, H, N, S to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized under varying conditions?

Use Design of Experiments (DoE) to systematically test variables:

- Temperature : Higher temperatures (80–100°C) improve sulfonation efficiency but risk decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to acetic acid .

- Catalysts : Lawesson’s reagent (used in thiazole sulfonyl chloride synthesis) may reduce side reactions during cyclization steps .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride derivatives) .

- Advanced NMR : Use H-C HSQC/HMBC to resolve overlapping signals in aromatic regions.

- X-ray crystallography : For unambiguous confirmation, particularly if unexpected tautomers or conformers are observed .

Q. How can side reactions during sulfonation be minimized?

- Controlled stoichiometry : Use a 1.2:1 molar ratio of chlorosulfonic acid to precursor to avoid polysulfonation.

- Low-temperature sulfonation : Perform reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride group .

Q. What biological applications are plausible for derivatives of this compound?

- Antitumor agents : Sulfonamide derivatives (e.g., 1,3-thiazole-4-sulfonamides) show activity against cancer cell lines via carbonic anhydrase inhibition .

- Enzyme inhibitors : The acetylbenzamido group may target proteases or kinases in mechanistic studies .

Q. How can computational methods predict reactivity in novel synthetic pathways?

- DFT calculations : Model transition states for sulfonation or acetylation steps to identify energy barriers.

- Molecular docking : Screen derivatives against protein targets (e.g., carbonic anhydrase IX) to prioritize synthesis .

Q. What methodologies support structure-activity relationship (SAR) studies for analogues?

Q. How can researchers address discrepancies in melting point data across studies?

- Recrystallization : Use solvents like acetonitrile or ethanol (as in ) to obtain pure polymorphs.

- DSC analysis : Determine if observed variations arise from polymorphism or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.